molecular formula C11H15BClNO3 B6343554 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid CAS No. 2096330-07-1

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid

Cat. No.: B6343554
CAS No.: 2096330-07-1
M. Wt: 255.51 g/mol
InChI Key: KRARJIQQFDZYGL-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid typically involves the reaction of 3-chloro-2-(cyclohexyloxy)pyridine with a boronic acid reagent under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of advanced materials and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling.

    4-Chlorophenylboronic Acid: Similar in structure but with a different substituent on the aromatic ring.

    Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the pyridine ring.

Uniqueness

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is unique due to its combination of a pyridine ring, a cyclohexyloxy group, and a boronic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRARJIQQFDZYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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